Differentiation of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine from Simple Vinyl Sulfonyl Piperazines (e.g., CAS 216955-53-2)
The defining structural feature of 1-(1,2-dichloro-2-phenylethenesulfonyl)piperazine is the presence of a 1,2-dichloro-2-phenylethene group directly attached to the sulfonyl moiety, which provides a unique and potent electrophilic center not present in simpler vinyl sulfonyl piperazines such as 1-(vinylsulfonyl)piperazine (CAS 216955-53-2) [1]. The dichloro-substituted alkene significantly enhances electrophilic reactivity, making the compound a more effective substrate for nucleophilic substitution and cross-coupling reactions compared to its non-halogenated counterpart [1].
| Evidence Dimension | Electrophilic Reactivity (Functional Group) |
|---|---|
| Target Compound Data | 1,2-Dichloro-2-phenylethenesulfonyl group |
| Comparator Or Baseline | Vinylsulfonyl group (CAS 216955-53-2) |
| Quantified Difference | Qualitative: Dichloro-substituted alkene enhances electrophilic reactivity versus simple vinyl group. |
| Conditions | Inferred from general organic chemistry principles and compound description. |
Why This Matters
For researchers designing synthetic pathways, the enhanced electrophilicity of the target compound enables different reaction kinetics and selectivity profiles, directly impacting yield and product purity in the synthesis of complex molecules.
- [1] Kuujia.com. 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine (CAS 1432684-08-6) Product Page. View Source
